Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNO2S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
methyl 4-chlorothieno[2,3-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C13H8ClNO2S/c1-17-13(16)9-4-2-3-7-8-5-6-18-11(8)12(14)15-10(7)9/h2-6H,1H3 |
InChI Key |
DGKQZFPRRQYZSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C3C=CSC3=C(N=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Thiophene Ring Formation
A common approach involves cyclocondensation of methyl mercaptoacetate with brominated quinoline precursors. For example, methyl 6-bromoquinoline-2-carboxylate reacts with methyl mercaptoacetate in acetonitrile under reflux to form the thienoquinoline framework:
Reaction Conditions
-
Substrate : Methyl 6-bromoquinoline-2-carboxylate (1.37 g, 3.92 mmol)
-
Reagent : Methyl mercaptoacetate (0.62 g, 5.88 mmol)
-
Base : Anhydrous K₂CO₃ (1.50 g, 10.87 mmol)
-
Solvent : Dry acetonitrile (50 mL)
-
Conditions : Reflux for 3 hours
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient brominated quinoline, followed by cyclodehydration to form the thiophene ring.
Quinoline Ring Construction
Alternative routes begin with substituted anilines. For instance, 4-chloro-3-methylaniline reacts with diethyl ethoxymethylenemalonate in a Gould-Jacobs cyclization to yield the quinoline core, which is subsequently functionalized.
Functionalization: Chlorination and Esterification
Chlorination at the 4-Position
Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for introducing chlorine at the 4-position of the quinoline ring. A representative procedure involves:
Reaction Conditions
-
Substrate : Methyl thieno[3,2-c]quinoline-2-carboxylate (1.0 equiv)
-
Reagent : POCl₃ (2.5 equiv)
-
Solvent : Toluene
-
Conditions : Reflux at 110°C for 6–8 hours
The reaction mechanism involves generation of a chlorophosphate intermediate, facilitating electrophilic aromatic substitution at the electron-rich 4-position.
Esterification of the 6-Carboxyl Group
Esterification is typically achieved by treating the carboxylic acid precursor with methanol under acidic conditions:
Reaction Conditions
-
Substrate : 4-Chlorothieno[2,3-c]quinoline-6-carboxylic acid (1.0 equiv)
-
Reagent : Methanol (excess), H₂SO₄ (catalytic)
-
Conditions : Reflux for 12 hours
Alternatively, dimethylformamide (DMF) with thionyl chloride (SOCl₂) can activate the carboxylic acid before methanol quenching.
Advanced Synthetic Strategies
Suzuki-Miyaura Cross-Coupling for Functionalization
Palladium-catalyzed cross-coupling enables introduction of aryl groups at the 6- or 8-positions. For example:
Reaction Conditions
-
Substrate : Methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate (1.0 equiv)
-
Catalyst : PdCl₂(PCy₃)₂ (10 mol%)
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : DMF/ethanol (3:1 v/v)
-
Conditions : 80–90°C under argon for 4 hours
This method allows diversification of the thienoquinoline scaffold but requires optimization to prevent debromination.
One-Pot Tandem Reactions
Recent advances utilize tandem cyclization-chlorination sequences. A notable example combines Gould-Jacobs cyclization with in situ chlorination:
Reaction Conditions
-
Substrate : Ethyl 3-(3-chloro-4-methylphenylamino)acrylate
-
Reagents : POCl₃, PCl₅
-
Solvent : Xylene
-
Conditions : 140°C for 5 hours
Purification and Characterization
Recrystallization Techniques
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): Key signals include the methyl ester singlet at δ 3.95 ppm and aromatic protons between δ 7.2–8.5 ppm.
-
IR Spectroscopy : Strong absorption at 1719 cm⁻¹ confirms the ester carbonyl group.
Yield Optimization and Challenges
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–110°C | ±15% |
| Catalyst Loading | 8–12 mol% | ±10% |
| Solvent Polarity | Medium (DMF, AcCN) | ±20% |
Common challenges include:
-
Regioselectivity : Competing chlorination at the 2- or 3-positions requires careful control of electrophilic conditions.
-
Ester Hydrolysis : Basic conditions during workup may hydrolyze the methyl ester, necessitating neutralization with NaHCO₃.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C4
The 4-chloro substituent undergoes substitution with amines under thermal or basic conditions, enabling diversification of the quinoline core.
Reaction with Amines
-
Conditions : Heating with primary/secondary amines in phenol or polar aprotic solvents (e.g., DMF) at 100–150°C .
-
Example : Reaction with novaldiamine base yields chloroquine analogues (e.g., compound 7 ), while Mannich bases produce amodiaquine- and pyronaridine-like derivatives (e.g., 8 , 9 ) . Polyamines like putrescine also participate, forming bis-aminated products .
| Amine Reagent | Product Class | Yield (%) | Source |
|---|---|---|---|
| Novaldiamine | Chloroquine analogue | 60–75 | |
| Phenol Mannich base | Amodiaquine analogue | 65–80 | |
| Putrescine | Bis-aminated derivative | 50–65 |
Ester Functionalization at C6
The methyl carboxylate group participates in hydrolysis, transesterification, and amidation.
Hydrolysis to Carboxylic Acid
-
Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis under reflux.
-
Outcome : Forms 4-chlorothieno[2,3-c]quinoline-6-carboxylic acid, a precursor for further derivatization.
Transesterification
Amidation
-
Conditions : Reaction with amines (e.g., NH₃, alkylamines) in THF or DMF.
-
Outcome : Produces carboxamide derivatives with potential bioactivity.
Palladium-Catalyzed Cross-Coupling
While direct cross-coupling of the 4-chloro group is unreported, brominated analogues (e.g., 6,8-dibromo derivatives) undergo Suzuki-Miyaura reactions.
Suzuki-Miyaura Coupling
-
Conditions : Aryl/vinylboronic acids, K₂CO₃, DMF/ethanol, reflux .
-
Outcome : Diarylated products (e.g., 4a–e ) with yields influenced by boronic acid electronics :
| Boronic Acid | Substituent (Ar) | Yield (%) | Source |
|---|---|---|---|
| Phenyl | -C₆H₅ | 96 | |
| 4-Fluorophenyl | 4-FC₆H₄- | 70 | |
| 4-Chlorophenylvinyl | 4-ClC₆H₄CH=CH- | 67 |
Cyclization and Annulation
The thienoquinoline scaffold participates in annulation to form polycyclic systems.
Heteroannulation with Alkenes
-
Conditions : Visible-light photocatalysis with silylboranes .
-
Outcome : Dearomative carbo-sila-boration generates tetracyclic derivatives with C(sp³)–Si bonds .
Mannich Reactions
-
Conditions : Formaldehyde/amine mixtures in phenolic solvents .
-
Outcome : Introduces aminomethyl groups at reactive positions, expanding structural diversity .
Halogenation
While not explicitly documented for this compound, brominated precursors (e.g., 6,8-dibromo derivatives) allow regioselective functionalization .
Scientific Research Applications
Antimalarial Activity
Research indicates that methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate exhibits potential antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for severe malaria cases. The compound's structural characteristics facilitate its binding to biological targets involved in the malaria life cycle, making it a candidate for further development as an antimalarial agent.
Antibacterial Properties
The compound has also been studied for its antibacterial activity. Derivatives of this compound have shown effectiveness against various bacterial strains, indicating its potential as a lead compound in the development of new antibiotics .
Synthetic Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of fluoroquinolone antibiotics, which are crucial for treating bacterial infections. The synthesis typically involves multi-step organic reactions that allow for modifications to enhance biological activity.
Synthesis and Evaluation
A study focused on synthesizing novel derivatives from this compound demonstrated its utility in creating compounds with enhanced anticancer properties. Various derivatives were evaluated for their cytotoxicity against breast cancer cell lines using MTT assays, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
Molecular Docking Studies
Molecular docking techniques have been employed to predict the binding affinities of this compound with target proteins involved in disease processes. These studies help elucidate the compound's interactions at the molecular level, providing insights into its pharmacological profiles and guiding future drug design efforts.
Comparative Analysis with Related Compounds
The following table summarizes notable compounds related to this compound and their respective features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Methyl quinoline-6-carboxylate | Quinoline derivative | Intermediate in various syntheses |
| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Quinoline derivative | Exhibits different biological activities |
| Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate | Thienopyridine derivative | Similar antimalarial activity but different structure |
This table highlights the unique features of this compound while showcasing the diversity within this class of chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in drug development.
- Molecular Formula : C₉H₇ClN₂O₂S
- Molecular Weight : Approximately 232.68 g/mol
- CAS Number : 38896-30-9
Synthesis
The synthesis of this compound typically involves the reaction of thienoquinoline derivatives with various reagents under controlled conditions. A common method includes heating the appropriate lactam with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to facilitate the formation of the thienoquinoline structure .
Biological Activity
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research has indicated that derivatives of thienoquinolines possess notable antimicrobial properties. For instance, some studies have reported that compounds within this class can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents .
Anticancer Properties
The compound has been investigated for its effects on cancer cell lines. Inhibition studies targeting calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) have shown that such compounds can reduce cell proliferation and induce apoptosis in cancer cells. This mechanism is particularly relevant as CAMKK2 is implicated in several cancers, including breast and prostate cancer .
The biological effects of this compound are believed to involve interaction with specific enzymes or receptors in biochemical pathways. Molecular docking studies have suggested that this compound may act as an inhibitor or modulator, influencing key signaling pathways related to disease processes .
Case Studies and Research Findings
- Antimicrobial Studies :
- Cancer Research :
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 4-chlorothieno[2,3-c]quinoline-6-carboxylate?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or ester hydrolysis protocols. For example, similar quinoline derivatives are prepared using palladium-catalyzed coupling of boronate esters with halogenated intermediates (e.g., methyl 2-chloroquinoline-6-carboxylate) . Post-coupling, ester hydrolysis under basic conditions (e.g., NaOH/EtOH) yields carboxylic acid derivatives. Key steps include purification via recrystallization and characterization by mass spectrometry (MS) and infrared (IR) spectroscopy to confirm functional groups .
Q. How can the molecular structure of this compound be confirmed?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, methyl-substituted quinoline derivatives have been resolved using the SHELX software suite for refinement, with C–H⋯π interactions and hydrogen bonding patterns analyzed to validate the crystal packing . Low solubility in DMSO (common for such compounds) may necessitate alternative solvents (e.g., CDCl₃) for NMR analysis .
Q. What are the key physicochemical properties of this compound?
Methodological Answer: Critical properties include:
- Molecular weight : Calculated as 251.67 g/mol (C₁₂H₁₀ClNO₃) .
- Solubility : Limited solubility in polar solvents (e.g., DMSO), requiring solvent optimization for assays .
- Stability : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester moiety .
Advanced Research Questions
Q. How can researchers address low solubility challenges in NMR characterization?
Methodological Answer:
Q. What strategies optimize regioselectivity in derivatization reactions?
Methodological Answer:
- Electrophilic substitution : Direct chlorination at the 4-position is favored due to electron-withdrawing effects of the carboxylate group .
- Nucleophilic attack : Use protecting groups (e.g., Boc for amines) to shield reactive sites during functionalization .
- Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. How can computational tools aid in studying this compound’s reactivity?
Methodological Answer:
- Database mining : The Cambridge Structural Database (CSD) provides crystallographic data for analogous compounds to predict bond lengths/angles .
- Docking studies : Molecular docking with proteins (e.g., kinase targets) identifies potential binding interactions using software like AutoDock Vina .
- Reactivity prediction : Tools like Gaussian 09 calculate Fukui indices to identify electrophilic/nucleophilic sites .
Q. What are the implications of crystallographic data for understanding solid-state interactions?
Methodological Answer: Crystallography reveals intermolecular forces (e.g., C–H⋯O hydrogen bonds, π-π stacking) that influence stability and polymorphism. For example, centrosymmetric dimers linked by C–H⋯π interactions in methyl 4-methylquinoline derivatives suggest strategies for co-crystal design to enhance bioavailability .
Q. How can researchers resolve contradictions between experimental and computational data?
Methodological Answer:
- Validation : Cross-check NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Error analysis : Assess crystallographic R-factors and MS isotopic patterns to identify purity issues .
- Reproducibility : Repeat reactions under inert atmospheres (e.g., N₂) to exclude oxidation byproducts .
Q. What advanced analytical techniques are recommended for impurity profiling?
Methodological Answer:
Q. How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent reduction : Use ionic liquids (e.g., [BMIM][BF₄]) as recyclable reaction media .
- Catalyst optimization : Employ heterogeneous catalysts (e.g., Pd/C) to minimize metal waste .
- Microwave-assisted synthesis : Reduces reaction times and energy consumption for Suzuki couplings .
Methodological Challenges and Solutions
Q. What are the best practices for handling air- or moisture-sensitive intermediates?
Methodological Answer:
- Conduct reactions under Schlenk lines or gloveboxes with argon atmospheres .
- Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
- Monitor reactions via TLC with fluorescent indicators to avoid prolonged exposure .
Q. How to design stability studies for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
